2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide
Description
Properties
IUPAC Name |
2-[5-amino-4-(benzenesulfonyl)-3-(4-methylanilino)pyrazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN5O3S/c1-17-7-13-20(14-8-17)29-25-23(35(33,34)21-5-3-2-4-6-21)24(27)31(30-25)16-22(32)28-15-18-9-11-19(26)12-10-18/h2-14H,15-16,27H2,1H3,(H,28,32)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKWSOWCWYHTTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN(C(=C2S(=O)(=O)C3=CC=CC=C3)N)CC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in antimicrobial and anticancer fields. The biological activity of this compound is primarily attributed to its structural features, which include a pyrazole ring and various functional groups that enhance its interaction with biological targets.
The biological activity of this compound is largely influenced by its ability to interact with specific enzymes or receptors within biological systems. The sulfonamide moiety plays a crucial role in inhibiting bacterial dihydropteroate synthase, an enzyme essential for folate synthesis, thereby exhibiting antimicrobial properties. Additionally, the pyrazole ring may contribute to anticancer activity by modulating signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
Research has shown that sulfonamide derivatives exhibit significant antibacterial properties. In vitro studies have demonstrated that this compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial activity, comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
The compound's anticancer potential has been evaluated through cell line studies, where it demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry analyses.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
Case Studies
A notable study published in Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of similar compounds and highlighted the importance of the sulfonamide group in enhancing biological activity. The study concluded that modifications at the phenyl ring could optimize efficacy while minimizing toxicity .
Another research article focused on the synthesis and evaluation of related pyrazole derivatives, demonstrating that specific substitutions on the pyrazole ring significantly influenced their pharmacological profiles. This underscores the potential for further development of derivatives based on this compound for targeted therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and molecular properties of the target compound and its analogs:
Key Research Findings and Implications
However, its phenylsulfonyl and p-tolylamino groups may redirect its selectivity toward mammalian targets, such as tyrosine kinases or sulfonamide-sensitive enzymes . The oxadiazole-containing analog () demonstrates enhanced binding affinity in computational models due to the oxadiazole's electron-deficient ring, which facilitates interactions with aromatic residues in enzyme active sites .
Physicochemical Properties: The target compound likely exhibits higher solubility in organic solvents compared to ’s analog, which has a tosyl group. This is attributed to the smaller phenylsulfonyl substituent versus the bulkier tosyl group .
Synthetic Accessibility: ’s compound is synthesized in fewer steps due to its simpler cyano and chloro substituents, whereas the target compound requires multi-step functionalization of the pyrazole core .
Q & A
Q. What are the recommended synthetic routes for 2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide, and what are the critical reaction conditions to consider?
The compound is synthesized via multi-step processes involving condensation reactions and functional group transformations. Key steps include:
- Core template synthesis : The 1,5-diarylpyrazole core is constructed using a base structure analogous to SR141716, with modifications to incorporate sulfonyl and tolylamino groups .
- Acetamide coupling : The N-(4-chlorobenzyl)acetamide moiety is introduced via reaction with chloroacetyl chloride in the presence of triethylamine, followed by recrystallization from ethanol-DMF mixtures . Critical conditions include temperature control (20–25°C for acylation), solvent selection (dioxane or DMF), and purification via column chromatography to isolate intermediates.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions and verifying the absence of unreacted intermediates.
- X-ray crystallography : Used to resolve ambiguities in stereochemistry, as demonstrated in analogous pyrazole derivatives (e.g., (2Z)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methyl-anilino)but-2-en-1-one) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What structural analogs of this compound have been reported, and how do their biological activities compare?
Analogs such as 5-amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (melting point 247°C) and N-(4-chlorophenyl)-3-(phenylamino) derivatives have shown varied bioactivity profiles, suggesting that the phenylsulfonyl and 4-chlorobenzyl groups enhance target binding affinity .
Advanced Research Questions
Q. How can reaction path search methods (e.g., quantum chemical calculations) optimize the synthesis of this compound or its derivatives?
Computational approaches like density functional theory (DFT) can predict transition states and intermediates, reducing trial-and-error experimentation. For example:
- Reaction path mapping : Identifies energetically favorable pathways for sulfonyl group introduction .
- Solvent effects : Simulations using COSMO-RS models guide solvent selection to improve yield . These methods are integrated with high-throughput experimentation to validate predictions .
Q. What strategies can resolve contradictions in reported biological activity data between structurally similar analogs?
- Meta-analysis of substituent effects : Compare analogs with systematic substitutions (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to isolate functional group contributions .
- Dose-response profiling : Address discrepancies by standardizing assay conditions (e.g., cell line selection, incubation time) .
- Molecular docking : Validate target engagement differences caused by steric effects from the phenylsulfonyl group .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Lipophilicity optimization : LogP calculations predict improvements via trifluoromethyl substitutions, which enhance metabolic stability .
- ADMET profiling : Tools like SwissADME assess absorption and toxicity risks, prioritizing derivatives with balanced solubility and permeability .
Q. What experimental designs are recommended to evaluate the stability of this compound under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC monitoring .
- Thermogravimetric analysis (TGA) : Determines thermal decomposition thresholds, critical for storage and handling protocols .
Methodological Notes
- Synthetic protocols : Prioritize anhydrous conditions for sulfonylation steps to avoid hydrolysis .
- Data validation : Cross-reference crystallographic data (e.g., CCDC entries) with computational models to resolve structural ambiguities .
- Controlled experiments : Use isotopically labeled analogs (e.g., ¹⁵N) to track reaction pathways and byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
